7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class, characterized by a fused heterocyclic core. Its structure includes a 7,8-dimethyl substitution on the pyrimidine ring, a 3-(3-methylbutyl) chain, and a phenyl group at position 1. Such substitutions influence its physicochemical properties (e.g., lipophilicity, steric bulk) and biological interactions.
Properties
Molecular Formula |
C19H26N4O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
7,8-dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H26N4O/c1-14(2)10-11-21-12-22(17-8-6-5-7-9-17)19-20-16(4)15(3)18(24)23(19)13-21/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
LIJRWABYOFGFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into specific positions of the ring . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in a medicinal context, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among related compounds include substituents at positions 3, 7, 8, and 1, which modulate bioactivity and stability. Below is a comparative analysis:
Physicochemical and Structural Comparisons
- Lipophilicity: The 3-(3-methylbutyl) chain in the target compound increases hydrophobicity compared to morpholinoethyl () or amino-substituted analogs (). This property may favor blood-brain barrier penetration but reduce aqueous solubility.
- Crystallographic Data: The planar pyrimidotriazinone core (observed in ) is critical for π-π stacking in target binding. Substituents like 1-phenyl may enhance stacking interactions in hydrophobic pockets .
Biological Activity
7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 7499-82-3) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis and biological effects, particularly focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 250.297 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 436.1 ºC at 760 mmHg |
| Flash Point | 217.6 ºC |
Synthesis
The synthesis of this compound typically involves condensation reactions that yield various derivatives with enhanced biological activities. For instance, related compounds synthesized through similar methodologies have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.21 µM for certain derivatives .
Case Study: Antimicrobial Efficacy
- Compound Tested : 7,8-Dimethyl-3-(3-methylbutyl)-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- Tested Strains : Pseudomonas aeruginosa, Escherichia coli
- Results :
- MIC against Pseudomonas aeruginosa: 0.21 µM
- MIC against Escherichia coli: Similar efficacy observed
- Observed growth inhibition zones were significantly larger compared to controls.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using MTT assays on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The findings indicated that while the compound exhibits some cytotoxicity, it is relatively selective and shows lower toxicity towards normal cell lines compared to cancerous cell lines .
Cytotoxicity Data
| Cell Line | IC₅₀ (µM) |
|---|---|
| HaCat | Higher sensitivity noted |
| BALB/c 3T3 | Lower sensitivity noted |
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further research in inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins such as MurD and DNA gyrase. These studies indicated favorable binding energies comparable to reference drugs like ciprofloxacin, suggesting a mechanism of action that involves competitive inhibition of these crucial bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
